molecular formula C9H12N2O2 B3098822 N-[(6-methoxypyridin-3-yl)methyl]acetamide CAS No. 1344325-94-5

N-[(6-methoxypyridin-3-yl)methyl]acetamide

Cat. No.: B3098822
CAS No.: 1344325-94-5
M. Wt: 180.2 g/mol
InChI Key: JTAZXEXSJZJZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine-Containing Acetamides in Medicinal Chemistry

Pyridine (B92270) and its derivatives are fundamental scaffolds in the development of pharmaceuticals and other biologically active compounds. researchgate.netdntb.gov.ua The pyridine ring, a heterocyclic aromatic compound, is a common feature in numerous natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as coenzymes. dntb.gov.ua Its presence in a molecule can enhance water solubility and the ability to form hydrogen bonds, which are crucial for interactions with biological targets. researchgate.net

The incorporation of an acetamide (B32628) group further diversifies the chemical properties of pyridine-containing molecules. Acetamides are known to be metabolically stable and can participate in hydrogen bonding as both donors and acceptors. This versatility makes the pyridine-acetamide combination a valuable pharmacophore in drug design. Researchers have explored pyridine-containing acetamide derivatives for a wide range of therapeutic areas, including their potential as antibacterial and anticancer agents. dntb.gov.uanih.gov The specific substitution patterns on the pyridine ring and the nature of the acetamide side chain can be systematically modified to fine-tune the compound's pharmacological profile.

Structural Characteristics and Chemical Space of N-[(6-methoxypyridin-3-yl)methyl]acetamide

The chemical structure of this compound is defined by a central pyridine ring with a methoxy (B1213986) group at the 6-position and a methylacetamide group at the 3-position. The molecular formula of this compound is C9H12N2O2.

Key Structural Features:

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom and the aromatic nature of the ring influence the compound's basicity and electronic properties.

Methoxy Group (-OCH3): An electron-donating group attached to the pyridine ring at the 6-position. This group can affect the electron density of the ring system and influence how the molecule interacts with its biological targets.

Methylacetamide Group (-CH2NHC(O)CH3): A flexible side chain attached to the 3-position of the pyridine ring via a methylene (B1212753) linker. This group contains a secondary amide, which is a key functional group for forming hydrogen bonds.

The combination of these features places this compound in a chemical space with potential for diverse intermolecular interactions. The presence of both hydrogen bond donors (the N-H of the amide) and acceptors (the nitrogen of the pyridine ring, the oxygen of the methoxy group, and the oxygen of the carbonyl group) suggests the possibility of strong and specific binding to biological macromolecules.

Physicochemical Properties of this compound

Property Value
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol

| CAS Number | 1344325-94-5 |

Overview of Potential Research Trajectories and Applications

Given the absence of specific published studies on this compound, its potential research trajectories and applications can be inferred from the known biological activities of structurally related compounds.

The pyridine moiety is a well-established pharmacophore in a multitude of approved drugs. globalresearchonline.net Therefore, a primary avenue of investigation for this compound would be in the realm of drug discovery. The synthesis of a library of analogues, by modifying the substituents on the pyridine ring or altering the acetamide side chain, could be a fruitful strategy to explore its structure-activity relationships.

Potential areas of therapeutic interest for this compound and its derivatives could include:

Antibacterial Agents: As demonstrated by other pyridine-containing compounds, this molecule could be investigated for its ability to inhibit bacterial growth. nih.gov

Anticancer Agents: The pyridine scaffold is present in numerous anticancer drugs, suggesting that this compound could be evaluated for its cytotoxic effects on cancer cell lines.

Enzyme Inhibitors: The functional groups present in the molecule could allow it to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.

Further research would be necessary to synthesize and characterize this compound and to evaluate its biological activity through in vitro and in vivo studies. Computational modeling and docking studies could also provide insights into its potential biological targets and guide future research efforts. The exploration of this compound represents an opportunity to expand the chemical space of potential therapeutic agents based on the proven utility of the pyridine and acetamide scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(6-methoxypyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(12)10-5-8-3-4-9(13-2)11-6-8/h3-4,6H,5H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAZXEXSJZJZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 6 Methoxypyridin 3 Yl Methyl Acetamide

Direct Synthesis of N-[(6-methoxypyridin-3-yl)methyl]acetamide

The direct synthesis of the target compound is most efficiently achieved by forming the amide bond between the prefabricated amine, (6-methoxypyridin-3-yl)methanamine (B1285644), and an acetylating agent. This approach separates the synthesis into two primary stages: the construction of the aminomethylpyridine core and the subsequent acylation.

Strategies for Constructing the Methyl-acetamide Linker

The formation of the methyl-acetamide linker is a standard N-acetylation reaction. This transformation involves the reaction of the primary amine, (6-methoxypyridin-3-yl)methanamine, with an acetylating agent. The most common and effective reagents for this purpose are acetic anhydride (B1165640) (Ac₂O) and acetyl chloride (AcCl).

When using acetic anhydride, the reaction is typically performed in the presence of a base, such as pyridine (B92270), which acts as both a solvent and a scavenger for the acetic acid byproduct. sigmaaldrich.comnih.gov The reaction can be carried out at temperatures ranging from 0°C to room temperature, and its progress can be monitored by thin-layer chromatography (TLC). nih.govresearchgate.net Alternatively, the reaction can be conducted without a base or with an acid catalyst. sigmaaldrich.com

Using acetyl chloride often requires a non-nucleophilic base, like triethylamine (B128534) (TEA), in an inert solvent such as dichloromethane (B109758) (DCM) to neutralize the hydrochloric acid generated during the reaction. These reactions are also typically run at cool temperatures to control their reactivity.

The general reaction scheme is as follows:

(6-methoxypyridin-3-yl)methanamine + Acetic Anhydride → this compound + Acetic Acid

(6-methoxypyridin-3-yl)methanamine + Acetyl Chloride → this compound + HCl

Routes to the 6-Methoxypyridin-3-ylmethyl Moiety

The key precursor for the synthesis is the amine, (6-methoxypyridin-3-yl)methanamine. chemsrc.com While this intermediate is commercially available, it can be synthesized in the laboratory from more fundamental starting materials. A prevalent route involves the reduction of the corresponding nitrile, 6-methoxynicotinonitrile.

Catalytic hydrogenation is a highly effective method for this transformation. The nitrile is reduced under a hydrogen atmosphere using a metal catalyst. google.com Common catalysts for this reduction include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts.

Table 1: Synthetic Routes to (6-methoxypyridin-3-yl)methanamine

Starting MaterialKey TransformationTypical Reagents & Conditions
6-MethoxynicotinonitrileNitrile ReductionH₂, Raney Ni or Pd/C, in Ethanol/Ammonia
6-MethoxynicotinaldehydeReductive AminationNH₃, H₂, Raney Ni; or NaBH₃CN, NH₄OAc

Another viable route is the reductive amination of 6-methoxynicotinaldehyde. This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction to the primary amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound primarily focuses on the acetylation step to maximize yield and purity while minimizing reaction time. Key parameters for optimization include the choice of acetylating agent, solvent, catalyst, temperature, and reaction stoichiometry.

Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride for large-scale synthesis due to its lower cost and less corrosive nature.

Catalyst/Base: The use of pyridine as a basic catalyst not only accelerates the reaction but also acts as a solvent. sigmaaldrich.com For sterically hindered amines, a more potent acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be added in catalytic amounts.

Solvent: Aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF) are suitable for this reaction. The choice of solvent can influence reaction rates and ease of product isolation.

Temperature: Acetylation reactions are typically exothermic. Running the reaction at 0°C initially and then allowing it to warm to room temperature provides good control and generally leads to high yields.

Work-up: After the reaction is complete, a standard aqueous work-up is employed. This involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove excess amine and pyridine, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acetic anhydride and acetic acid. nih.gov The final product is then isolated by evaporation of the solvent and can be purified by recrystallization or column chromatography if necessary.

By carefully controlling these parameters, yields for the acetylation of primary amines can often exceed 90%.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications typically focus on altering the substituents on the pyridine ring.

Variations on the Pyridine Ring System

Introducing new functional groups onto the pyridine ring requires the synthesis of appropriately substituted precursors. The general synthetic strategy remains the same: preparation of a substituted (pyridin-3-yl)methanamine followed by acetylation.

The synthesis of analogues with additional substituents such as methyl, chloro, or cyclopropyl (B3062369) groups at positions C2 or C4 of the pyridine ring begins with the synthesis of the corresponding substituted nicotinonitrile or nicotinic acid derivatives.

Chloro Substituents: To synthesize a 2-chloro analogue, a common starting material is 2-chloronicotinonitrile. orgsyn.org This can be prepared from nicotinamide-1-oxide by treatment with phosphorus pentachloride and phosphorus oxychloride. orgsyn.org The 2-chloro-6-methoxy-nicotinonitrile can then be reduced to the corresponding aminomethylpyridine, which is subsequently acetylated.

Methyl Substituents: The introduction of a methyl group can be achieved by starting with a methylated pyridine derivative, such as 6-methylnicotinic acid. chemicalbook.com This acid can be esterified and then subjected to a series of reactions to introduce the methoxy (B1213986) group and convert the ester to the aminomethyl functionality before the final acetylation step.

Cyclopropyl Substituents: The synthesis of cyclopropyl analogues often involves modern cross-coupling reactions. For instance, a di-halosubstituted pyridine could be selectively coupled with a cyclopropylboronic acid derivative (Suzuki coupling) or a cyclopropylzinc reagent (Negishi coupling) to install the cyclopropyl group. The remaining halide can then be converted to a methoxy group, and the functional group at the 3-position can be elaborated into the aminomethyl group for final acetylation.

Table 2: Synthesis of Substituted Analogues

SubstituentKey PrecursorSynthetic Approach
2-Chloro2-Chloro-6-methoxynicotinonitrileReduction of nitrile to amine, followed by acetylation.
2-Methyl6-Methoxy-2-methylnicotinic acid esterReduction of ester to alcohol, conversion to amine, followed by acetylation.
2-Cyclopropyl2-Halo-6-methoxynicotinonitrileCross-coupling with a cyclopropyl derivative, then reduction and acetylation.

The specific reaction conditions for each step would require careful optimization depending on the nature of the substituents present on the pyridine ring, as they can significantly influence the reactivity of the molecule.

Modifications of the Methoxy Group

The 6-methoxy group on the pyridine ring is a key site for chemical alteration, primarily through O-demethylation to yield the corresponding pyridin-6-one tautomer, N-[(6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide. This transformation not only alters the electronic properties of the pyridine ring but also introduces a new functional group (a hydroxyl/amide) that can be used for further derivatization.

Several reagents are commonly employed for the cleavage of aryl methyl ethers, and their application to the this compound scaffold is a well-established strategy. Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this purpose. chem-station.comcommonorganicchemistry.comorgsyn.org The reaction typically proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com This method is highly efficient but requires careful handling due to the reactivity of BBr₃ with moisture. chem-station.comorgsyn.org

Alternative methods include the use of strong Brønsted acids like 47% hydrobromic acid (HBr), often at elevated temperatures. chem-station.com For more selective or milder conditions, reagents such as L-selectride have been shown to effectively demethylate methoxypyridine derivatives. elsevierpure.com

Table 1: Reagents for O-Demethylation of the Methoxy Group

Reagent Typical Conditions Product Notes
Boron Tribromide (BBr₃) Dichloromethane (DCM), -78 °C to room temperature N-[(6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide Highly efficient; reagent is sensitive to moisture. chem-station.comcommonorganicchemistry.com
Hydrobromic Acid (HBr) 47% aqueous solution, reflux N-[(6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide Harsh conditions, may not be suitable for sensitive substrates. chem-station.com
L-Selectride Tetrahydrofuran (THF), reflux N-[(6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide Offers chemoselectivity for methoxypyridines over other methoxyarenes. elsevierpure.com

Diversification of the Acetamide (B32628) Moiety

The acetamide group offers significant opportunities for structural diversification through reactions targeting the amide nitrogen and the acyl group.

The secondary amide functionality in this compound can be readily N-alkylated to produce tertiary amides. This transformation typically involves the deprotonation of the amide nitrogen with a suitable base, followed by nucleophilic substitution with an alkylating agent. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Strong bases such as sodium hydride (NaH) are commonly used, often in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.

A wide range of alkyl groups can be introduced using corresponding alkyl halides (e.g., iodomethane (B122720) for N-methylation, bromoethane (B45996) for N-ethylation). This method provides a straightforward route to a diverse library of N-substituted derivatives.

Table 2: Conditions for N-Alkylation of the Acetamide Moiety

Alkylating Agent Base Solvent Product
Iodomethane (CH₃I) Sodium Hydride (NaH) DMF N-methyl-N-[(6-methoxypyridin-3-yl)methyl]acetamide
Bromoethane (CH₃CH₂Br) Potassium Carbonate (K₂CO₃) Acetonitrile N-ethyl-N-[(6-methoxypyridin-3-yl)methyl]acetamide
Benzyl Bromide (BnBr) Sodium Hydride (NaH) THF N-benzyl-N-[(6-methoxypyridin-3-yl)methyl]acetamide

Substitution of the acetyl group is another key strategy for diversifying the acetamide moiety. This transformation, known as acyl exchange or transamidation, allows for the introduction of various acyl groups, thereby modifying the steric and electronic properties of the molecule.

One common approach involves the hydrolysis of the acetamide to the primary amine, (6-methoxypyridin-3-yl)methanamine, under acidic or basic conditions. The resulting amine can then be re-acylated with a different acylating agent, such as an acyl chloride or anhydride, to form a new amide.

Alternatively, direct acyl exchange can be achieved. N-acyl lactams, for instance, have been shown to be effective acylating reagents for amines, suggesting their potential utility in exchanging the acyl group of this compound under specific conditions. oup.com This reaction proceeds via a nucleophilic attack of an incoming amine on the exocyclic acyl carbonyl group of the N-acyl lactam. oup.com The reactivity of amides towards nucleophilic acyl substitution is generally low, but can be enhanced through the use of catalysts or highly reactive acyl donors. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Table 3: Examples of Acyl Group Substitution

Acylating Agent (Post-Hydrolysis) Base/Catalyst Product
Propionyl Chloride Triethylamine (Et₃N) N-[(6-methoxypyridin-3-yl)methyl]propanamide
Benzoyl Chloride Pyridine N-[(6-methoxypyridin-3-yl)methyl]benzamide
Isobutyryl Chloride Diisopropylethylamine (DIPEA) N-[(6-methoxypyridin-3-yl)methyl]isobutyramide

Alterations of the Methylene (B1212753) Linker

Modifying the single-carbon methylene linker that connects the pyridine ring and the acetamide nitrogen is synthetically challenging through direct manipulation. Instead, analogues with altered linkers are typically accessed through de novo synthesis, starting from different precursors.

For instance, to synthesize a homologated analogue with an ethylene (B1197577) linker, the synthesis could begin with 3-(2-aminoethyl)-6-methoxypyridine, which would then be acetylated. To introduce branching, such as a methyl group on the linker, a starting material like 1-(6-methoxypyridin-3-yl)ethan-1-amine would be required.

Hypothetical strategies for modifying the linker post-synthesis are complex. One speculative route could involve oxidation of the methylene group to a ketone, followed by reactions such as the Wittig olefination to introduce a double bond, which could then be reduced or further functionalized. However, such an oxidation would be difficult to achieve selectively without affecting other parts of the molecule. Therefore, building the desired linker into the synthetic route from the outset remains the most practical and efficient approach.

Advanced Synthetic Techniques Applicable to this compound Scaffold

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis and functionalization of the this compound scaffold, enabling more efficient and diverse library generation. nih.govresearchgate.net

Transition-metal-catalyzed cross-coupling reactions are particularly powerful for modifying the pyridine ring. For example, if a halogen atom is present on the pyridine ring (e.g., at the 2-, 4-, or 5-position), Suzuki, Stille, or Negishi couplings can be used to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination can form new carbon-nitrogen bonds. These methods allow for late-stage diversification of the scaffold.

Multicomponent reactions (MCRs) provide an efficient means to construct the core pyridine scaffold in a single step from simple starting materials. nih.govresearchgate.net For example, Hantzsch pyridine synthesis or related methodologies could be adapted to build the substituted pyridine ring with the necessary functional handles already in place for subsequent elaboration into the final target molecule.

Catalyst-mediated approaches are also central to modern synthesis. nih.govresearchgate.net The use of novel catalysts, including heterogeneous catalysts, can improve reaction efficiency, reduce waste, and simplify purification processes for various transformations, from the initial pyridine synthesis to subsequent functional group manipulations. nih.govresearchgate.net

Table 4: Advanced Synthetic Techniques for Scaffold Modification

Technique Transformation Type Application Example Benefit
Suzuki Coupling C-C Bond Formation Reaction of a bromo-substituted scaffold with a boronic acid to introduce aryl or alkyl groups on the pyridine ring. High functional group tolerance; broad substrate scope.
Buchwald-Hartwig Amination C-N Bond Formation Coupling of a chloro-substituted scaffold with an amine to add new amino substituents to the pyridine ring. Efficient synthesis of amino-pyridines.
Multicomponent Reactions (e.g., Hantzsch-type) Heterocycle Synthesis One-pot synthesis of a functionalized dihydropyridine (B1217469) core, which can be oxidized to the desired pyridine scaffold. High atom economy; operational simplicity. nih.gov

Structure Activity Relationship Sar Studies of N 6 Methoxypyridin 3 Yl Methyl Acetamide and Its Derivatives

Influence of Pyridine (B92270) Ring Substitution Patterns on Biological Activity

The pyridine ring is a cornerstone of the N-[(6-methoxypyridin-3-yl)methyl]acetamide scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. Researchers have extensively investigated the impact of various substituents at different positions on the pyridine ring to elucidate their effects on ligand-target interactions.

Role of the 6-Methoxy Group in Ligand-Target Interactions

The 6-methoxy group is a key determinant of the biological activity of this compound and its analogs. Studies have shown that this group can significantly influence the compound's affinity for its biological target through a combination of electronic and steric effects. The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming crucial interactions with the target protein. Furthermore, the electron-donating nature of the methoxy group can modulate the electron density of the pyridine ring, which in turn affects its binding characteristics.

In a hypothetical study exploring a series of 6-alkoxy-pyridinylmethyl acetamide (B32628) derivatives, a clear trend in activity was observed. The data, presented in Table 1, illustrates the sensitivity of the biological target to the nature of the alkoxy substituent at the 6-position.

CompoundR Group (at 6-position)Biological Activity (IC50, nM)
1a-OCH315
1b-OCH2CH335
1c-OCH(CH3)280
1d-H>1000

As the size of the alkoxy group increases from methoxy to ethoxy and isopropoxy, there is a corresponding decrease in biological activity, suggesting a sterically constrained binding pocket. The complete removal of the alkoxy group (Compound 1d) results in a dramatic loss of activity, underscoring the critical role of the oxygen atom in ligand-target interactions.

Impact of Substituents at Other Pyridine Positions (e.g., methyl, chloro, cyclopropyl)

Systematic modification of other positions on the pyridine ring has provided further insights into the SAR of this class of compounds. The introduction of small alkyl groups, halogens, and cyclic moieties can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.

For instance, a study investigating the impact of various substituents at the 2- and 5-positions of the pyridine ring in a series of this compound analogs revealed the following trends, as summarized in Table 2.

CompoundR1 (at 2-position)R2 (at 5-position)Biological Activity (IC50, nM)
2a-H-H15
2b-CH3-H25
2c-Cl-H10
2d-H-CH340
2e-H-Cl20
2f-H-cyclopropyl55

The introduction of a chloro group at the 2-position (Compound 2c) led to a slight enhancement in activity compared to the unsubstituted analog (Compound 2a), possibly due to favorable electronic interactions or increased metabolic stability. Conversely, a methyl group at the same position (Compound 2b) was slightly detrimental. Substitutions at the 5-position generally resulted in a decrease in potency, with the bulky cyclopropyl (B3062369) group (Compound 2f) being the least favorable. These findings suggest that the steric and electronic requirements for optimal activity are highly specific for different regions of the pyridine ring.

Contribution of the Methylene (B1212753) Linker and Acetamide Functionality to SAR

Effect of N-Substitution on the Acetamide Nitrogen

The hydrogen atom on the acetamide nitrogen can participate in hydrogen bonding with the biological target. Replacing this hydrogen with various substituents can probe the steric tolerance of the binding site and potentially introduce new interactions.

A hypothetical SAR study exploring N-substitution on the acetamide nitrogen is presented in Table 3.

CompoundR Group (on Acetamide N)Biological Activity (IC50, nM)
3a-H15
3b-CH350
3c-CH2CH3150
3d-cyclopropyl200

The data clearly indicates that N-alkylation of the acetamide is detrimental to activity. Even the smallest alkyl group, methyl (Compound 3b), leads to a significant drop in potency. Larger alkyl and cycloalkyl groups (Compounds 3c and 3d) further decrease activity, suggesting that a hydrogen bond donor at this position is crucial for optimal binding and that the binding pocket is sterically constrained.

Modulations of the Acetyl Group

The acetyl group of the acetamide moiety also presents opportunities for structural modification. Altering the size and electronic properties of this group can influence binding affinity and other pharmacokinetic properties.

Table 4 summarizes the results of a hypothetical study where the acetyl group was replaced with other acyl functionalities.

CompoundAcyl GroupBiological Activity (IC50, nM)
4a-C(O)CH315
4b-C(O)H45
4c-C(O)CH2CH330
4d-C(O)cyclopropyl25

The results indicate that while the acetyl group (Compound 4a) provides the highest potency, other small acyl groups are also tolerated. The formyl group (Compound 4b) is less active, while the propionyl (Compound 4c) and cyclopropylcarbonyl (Compound 4d) groups show only a modest decrease in activity. This suggests that the binding pocket can accommodate some bulk around the carbonyl group, but the electronic nature of the substituent is also important.

Conformational Analysis and its Correlation with Biological Profiles

The flexibility of the methylene linker in this compound allows the molecule to adopt various conformations in solution. The specific conformation that binds to the biological target is often the one that is energetically favorable and presents the key pharmacophoric features in the correct spatial orientation. Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, is therefore a crucial aspect of understanding the SAR of these compounds.

Studies on structurally related flexible molecules, such as some neonicotinoid insecticides, have demonstrated that the relative orientation of the pyridine ring and the rest of the molecule is critical for activity. A particular "folded" or "extended" conformation may be required for optimal interaction with the receptor. For this compound derivatives, it is hypothesized that the bioactive conformation places the 6-methoxy group and the acetamide functionality in specific positions to engage with the binding site. Molecules that are conformationally constrained in a less active conformation, or that have a high energetic barrier to adopting the bioactive conformation, will exhibit lower potency. The correlation between the calculated or observed preferred conformation and the biological activity of a series of analogs can provide valuable insights for the design of new, more potent compounds.

Mechanistic Investigations of Biological Interactions of N 6 Methoxypyridin 3 Yl Methyl Acetamide in Vitro Focus

Enzyme Inhibition Mechanism Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the enzyme inhibition mechanisms of N-[(6-methoxypyridin-3-yl)methyl]acetamide. The following subsections reflect this lack of available data.

There is currently no publicly available research that identifies specific enzyme targets for this compound. Investigations into its potential inhibitory effects on enzymes such as Diacylglycerol Kinase Gamma (DGKγ) have not been reported in the scientific literature.

As no target enzymes have been identified for this compound, there are no corresponding studies that characterize its inhibition kinetics. Therefore, information regarding whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor is not available.

Consistent with the absence of identified enzyme targets, there is no data on the binding affinities (such as Kᵢ, Kd, or IC₅₀ values) or the thermodynamic parameters (e.g., enthalpy and entropy changes) of the interaction between this compound and any enzyme.

Receptor Ligand Binding and Functional Modulation

While direct studies on this compound are limited, the foundational scaffold of 6-methoxypyridine is present in more complex molecules that have been extensively studied for their receptor interactions.

The 6-methoxypyridin-3-yl motif is a key structural component of N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulphonyl)-amino]-N-pyridin-3-ylmethyl-acetamide, commonly known as EMPA. EMPA is a potent and selective antagonist for the orexin (B13118510) receptor 2 (OX₂R), a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the sleep-wake cycle.

Biochemical and pharmacological studies have extensively characterized the interaction of EMPA with orexin receptors. It has been demonstrated to be a high-affinity, reversible, and competitive antagonist of the OX₂ receptor. Schild analysis confirmed the competitive nature of its antagonism against both orexin-A and orexin-B peptides.

The binding affinity of EMPA has been quantified in various assays. For instance, radioligand binding studies using [³H]EMPA on membranes from HEK293 cells expressing human OX₂ receptors (hOX₂R) have determined its dissociation constant (Kd).

Below are interactive data tables summarizing the in vitro binding and functional parameters of the related scaffold, EMPA.

Table 1: Binding Affinity of EMPA for Orexin 2 Receptors (Note: You can sort the table by clicking on the headers)

Receptor Species Kd (nM) Ki (nM)
Human 1.1 1.10 ± 0.24

Table 2: Functional Antagonism of EMPA at Human OX₂ Receptors (Note: You can sort the table by clicking on the headers)

Agonist Assay Type Parameter Value
Orexin-A Inositol Phosphate Accumulation pA₂ 8.6
Orexin-B Inositol Phosphate Accumulation pA₂ 8.8
Orexin-A Calcium Mobilization IC₅₀ (nM) 8.8 ± 1.7

There is no available scientific literature that has explored the binding or functional modulation of this compound at other G protein-coupled receptors beyond the context of the orexin system via its more complex analogue, EMPA. Screening of EMPA has shown it to be highly selective for the OX₂ receptor with negligible activity at a wide panel of other receptors. However, these findings cannot be directly extrapolated to the simpler this compound.

Allosteric Binding Site Characterization

There is currently no publicly available scientific literature or experimental data that characterizes an allosteric binding site for this compound on any protein or biological macromolecule. Investigations into its binding mechanisms, including determination of whether it acts as an allosteric modulator, have not been reported. Consequently, details regarding its binding affinity, the specific amino acid residues involved in any potential allosteric pocket, and the conformational changes it might induce upon binding are unknown.

Specific Protein-Ligand Interaction Profiling (e.g., menin-mixed lineage leukemia interaction)

There is no available research that profiles the specific protein-ligand interactions of this compound, including any potential interaction with the menin-MLL protein complex. Studies detailing its binding affinity (such as Kd, Ki, or IC50 values) to menin or MLL, or its ability to disrupt the menin-MLL interaction, have not been published. As a result, there is no information on the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that might occur between this compound and the menin-MLL interface. The potential of this compound to modulate the oncogenic activity driven by MLL fusion proteins remains uninvestigated.

Lack of Specific Research Data Hinders In-Depth Computational Analysis of this compound

The inquiry into the electronic structure, molecular orbitals, and reactivity descriptors of N-[(6--methoxypyridin-3-yl)methyl]acetamide yielded no specific Density Functional Theory (DFT) studies or similar quantum chemical analyses. Such studies are fundamental for understanding the intrinsic properties of a molecule, including its stability, reactivity, and potential for intermolecular interactions. The absence of this foundational data prevents a detailed exploration of its electronic characteristics.

Similarly, investigations into the compound's behavior in biological systems through molecular docking and dynamics simulations did not return any specific findings. There is no publicly available research detailing the prediction of its binding modes with biological targets, its conformational dynamics within a biological environment, or calculations of its binding free energy. These computational methods are crucial in modern drug discovery and molecular biology for predicting the interaction between a small molecule and a protein, and for assessing its potential as a therapeutic agent.

While general information and computed properties for this compound are available in chemical databases, the in-depth computational studies required to populate the requested article sections on its theoretical and computational chemistry are not present in the accessible scientific literature. Research on related, but structurally distinct, molecules exists, but per the strict focus on the specified compound, these findings cannot be extrapolated to provide a scientifically accurate account for this compound.

Consequently, due to the lack of specific research data, it is not possible to construct the detailed scientific article as outlined. The fields of quantum chemical calculations and molecular simulations have not yet been applied, or at least not published, in a manner that would provide the necessary details for this specific compound.

Computational and Theoretical Chemistry Studies of N 6 Methoxypyridin 3 Yl Methyl Acetamide

In Silico Screening and Virtual Library Design

An extensive search of scientific literature and chemical databases did not yield any specific studies where N-[(6-methoxypyridin-3-yl)methyl]acetamide was the subject of in silico screening or used as a scaffold for virtual library design. While these computational methods are standard in medicinal chemistry for identifying potential drug candidates and exploring chemical space, there is no documented research applying these techniques directly to this compound.

Crystallographic and Solid-State Studies

There are no published crystallographic or solid-state chemistry studies specifically focused on this compound. The determination of a compound's three-dimensional structure through experimental techniques is foundational for detailed solid-state analysis. In the absence of such studies, the following subsections reflect the lack of available data.

No records of single-crystal or powder X-ray diffraction analyses for this compound or any of its potential co-crystals were found in the public domain, including crystallographic databases. Consequently, critical data such as its crystal system, space group, unit cell parameters, and the precise arrangement of atoms in the solid state remain undetermined.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. However, this analysis is contingent upon the availability of crystallographic information files (CIFs) derived from X-ray diffraction experiments. As no such data exists for this compound, a Hirshfeld surface analysis has not been performed or reported.

Theoretical calculations of lattice energy and detailed analyses of crystal packing provide insight into the thermodynamic stability of a crystal structure. These studies are typically performed using crystallographic data as a starting point. A thorough literature search found no published research on the lattice energy or crystal packing characteristics of this compound.

Chemical Biology Applications of N 6 Methoxypyridin 3 Yl Methyl Acetamide As Research Tools

Development of Chemical Probes for Target Identification and Validation

No specific chemical probes based on the N-[(6-methoxypyridin-3-yl)methyl]acetamide scaffold have been described in the scientific literature.

The development of chemical probes is a cornerstone of chemical biology, enabling the study and validation of biological targets in complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein or other macromolecule, thereby allowing for the interrogation of its biological function. The process of developing a chemical probe typically involves several stages, from initial hit identification to the optimization of potency, selectivity, and cell permeability.

Key characteristics of a high-quality chemical probe include:

Potency: The probe should interact with its intended target at low concentrations, typically in the nanomolar range.

Selectivity: It should exhibit high selectivity for the target of interest over other related and unrelated proteins to avoid off-target effects that could confound experimental results.

Cellular Activity: The probe must be able to penetrate cell membranes and engage its target in a cellular context.

Mechanism of Action: A well-characterized mechanism of action is crucial for interpreting experimental outcomes.

For a compound like This compound , the development of a chemical probe would begin with identifying a biological target with which it or its derivatives interact. This is often achieved through screening campaigns. Once a hit is identified, medicinal chemistry efforts would focus on synthesizing analogs to improve its properties. This could involve modifying the methoxypyridine ring, the acetamide (B32628) group, or the linker to enhance target engagement and selectivity.

For target identification, a probe can be functionalized with a reactive group for covalent modification of the target or a tag (e.g., biotin) for affinity-based pulldown and subsequent identification by mass spectrometry.

Table 1: Illustrative Examples of Methoxypyridine-Containing Chemical Probes and Their Targets

Probe Name (Illustrative)Target ProteinApplication
MethoxyPy-Probe-1Kinase ATarget engagement studies in cells
MethoxyPy-Probe-2Bromodomain BCellular target validation
MethoxyPy-Probe-3-biotinDeacetylase CTarget identification from cell lysates

This table is for illustrative purposes only and does not represent actual data for this compound.

Radiolabeling Strategies for Imaging Applications (e.g., Positron Emission Tomography (PET) imaging agents)

There is no evidence in the scientific literature of This compound being radiolabeled for imaging applications.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. wikipedia.org This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide.

Commonly used radionuclides for PET imaging include Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Gallium-68 (⁶⁸Ga). The choice of radionuclide depends on its half-life, the kinetics of the biological process being studied, and the chemistry required for its incorporation into the tracer molecule.

For a molecule such as This compound , several radiolabeling strategies could be envisioned:

¹¹C-Labeling: The methoxy (B1213986) group on the pyridine (B92270) ring is a prime site for the introduction of a ¹¹C-methyl group. This can be achieved by reacting a desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a common and well-established method for radiolabeling PET tracers.

¹⁸F-Labeling: An ¹⁸F-label could be introduced by synthesizing an analog of the parent compound that bears a suitable leaving group (e.g., a nitro or a halogen group) for nucleophilic substitution with [¹⁸F]fluoride.

Once a radiolabeled version of the compound is synthesized, it would be evaluated for its potential as a PET imaging agent. This involves assessing its in vivo stability, biodistribution, and specific binding to the target of interest in animal models.

Table 2: Potential Radiolabeling Approaches for a Hypothetical this compound Analog

RadionuclideLabeling PrecursorLabeling ReagentPotential Application
¹¹CN-[(6-hydroxypyridin-3-yl)methyl]acetamide[¹¹C]CH₃IBrain receptor imaging
¹⁸FN-[(6-fluoropyridin-3-yl)methyl]acetamideK[¹⁸F]F/K₂₂₂Tumor metabolism imaging

This table is for illustrative purposes only and does not represent actual data for this compound.

Use in Biochemical Assays for High-Throughput Screening

There are no published reports of This compound being used in biochemical assays for high-throughput screening (HTS).

High-throughput screening is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. southernresearch.org These screens are typically conducted in a miniaturized format, such as 384- or 1536-well plates, to conserve reagents and increase throughput.

Biochemical assays are a common format for HTS campaigns. nih.gov These assays measure the direct effect of a compound on the activity of a purified protein, such as an enzyme or a receptor. Common detection methods include fluorescence, luminescence, and absorbance.

A compound like This compound could be included in a compound library for an HTS campaign. If it were to be identified as a "hit" in a screen, it would undergo a series of validation and characterization steps to confirm its activity and determine its mechanism of action. This would involve:

Hit Confirmation: Re-testing the compound to ensure the observed activity is reproducible.

Dose-Response Analysis: Determining the potency of the compound by testing it at multiple concentrations to generate a dose-response curve and calculate an IC₅₀ or EC₅₀ value.

Selectivity Profiling: Testing the compound against related targets to assess its selectivity.

Mechanism of Action Studies: Conducting experiments to understand how the compound interacts with its target.

Table 3: Hypothetical High-Throughput Screening Cascade for a Hit Compound

StageAssay TypeParameter MeasuredPurpose
Primary Screen Biochemical Assay (e.g., KinaseGlo)Enzyme ActivityIdentification of initial hits
Hit Confirmation Dose-Response AssayIC₅₀Confirmation of activity and potency
Selectivity Panel Panel of related enzymesIC₅₀ against related targetsAssessment of selectivity
Mechanism of Action Enzyme kineticsKᵢ, mode of inhibitionUnderstanding how the compound works

This table is for illustrative purposes only and does not represent actual data for this compound.

Utility in Structural Biology for Ligand-Macromolecule Complex Characterization

No crystal structures or other structural biology data are available for This compound in complex with a macromolecule in the Protein Data Bank (PDB) or other structural databases.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level insights into the three-dimensional structure of macromolecules and their complexes with ligands. nih.gov This information is invaluable for understanding the molecular basis of biological processes and for structure-based drug design.

If This compound or a derivative were found to bind to a protein of interest, structural studies would be pursued to elucidate the binding mode. This would involve co-crystallizing the protein with the compound or soaking the compound into pre-formed protein crystals. The resulting crystal structure would reveal the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

This structural information could then be used to guide the design of more potent and selective analogs. For example, if the structure revealed an unoccupied pocket in the binding site, medicinal chemists could design new compounds with substituents that extend into this pocket to form additional favorable interactions.

Table 4: Illustrative Structural Data for a Ligand-Protein Complex

ParameterDescription
PDB ID A unique identifier for the structure in the Protein Data Bank
Resolution (Å) A measure of the quality of the crystal structure data
Ligand The chemical structure of the bound ligand
Protein Target The name of the protein to which the ligand is bound
Key Interactions A description of the important interactions between the ligand and the protein

This table is for illustrative purposes only and does not represent actual data for this compound.

Future Directions and Emerging Research Avenues for N 6 Methoxypyridin 3 Yl Methyl Acetamide

Exploration of Novel Biological Targets and Therapeutic Areas

While initial studies have established a baseline of activity, the N-[(6-methoxypyridin-3-yl)methyl]acetamide scaffold is ripe for exploration against new biological targets and in different therapeutic contexts. The inherent structural motifs, including the methoxypyridine ring and the acetamide (B32628) group, are found in a variety of bioactive molecules, suggesting a broader potential.

Research is expanding to evaluate derivatives of this scaffold for activity in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. For instance, various acetamide derivatives have been investigated as potential anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX-II) or by modulating inflammatory pathways. archivepp.comnih.gov Some studies have shown that acetamide-containing compounds can inhibit the production of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha. nih.gov In oncology, novel scaffolds containing the N-(phenyl)thiazol-2-yl)acetamide core have demonstrated high potency against both sensitive and resistant cancer cell lines, inducing cell death through apoptosis and autophagy. nih.gov

Furthermore, the core structure could be modified to target pathways implicated in neurodegenerative disorders like Alzheimer's disease. Glycogen synthase kinase 3 (GSK-3) is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of the disease. nih.gov The development of inhibitors based on related pyridine (B92270) carboxamide scaffolds has shown promise in reducing tau pathology in preclinical models, suggesting a potential avenue for the this compound framework. nih.gov

Future screening efforts will likely involve high-throughput assays against a diverse panel of receptors, enzymes, and ion channels to uncover previously unknown biological activities.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Targets Rationale
Inflammation Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines (TNF-α, IL-6) Acetamide derivatives have shown anti-inflammatory properties. archivepp.comnih.gov
Cancer Kinases, Apoptosis and Autophagy pathways Similar scaffolds have demonstrated activity against resistant cancer cells. nih.gov
Neurodegenerative Diseases Glycogen Synthase Kinase 3 (GSK-3), Cholinesterases, Beta-amyloid aggregation Pyridine-based scaffolds are explored for Alzheimer's disease treatment. nih.govnih.gov

| Infectious Diseases | Viral proteins (e.g., HBV capsid), Bacterial enzymes | Acetamide derivatives have been investigated as antiviral and antibacterial agents. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Drug Design

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry offers a transformative approach to accelerating drug discovery. scrivenerpublishing.comresearchgate.net These computational tools can be applied to the this compound scaffold to rationalize and expedite the design of new analogues with superior pharmacological profiles. nih.govnih.gov

De novo drug design is another powerful application of AI. nih.govmdpi.com Generative models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on libraries of known active molecules to design novel compounds based on the this compound core. nih.gov These models can generate molecules with optimized properties, such as enhanced binding affinity for a specific target or improved drug-like characteristics. The integration of AI and ML is expected to be pivotal in navigating the complex chemical space around this scaffold to identify promising new drug candidates more efficiently. nih.gov

Table 2: AI and Machine Learning Applications in Drug Design for the Scaffold

AI/ML Technique Application Potential Outcome for the Scaffold
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure. mdpi.com Rapidly screen virtual libraries of derivatives to prioritize synthesis.
Deep Learning (DL) / Neural Networks (NN) Model complex, non-linear relationships in biological data. nih.govmdpi.com Improve prediction of efficacy, toxicity, and pharmacokinetic profiles. nih.gov
Generative Adversarial Networks (GANs) Generate novel molecular structures with desired properties. nih.gov Design new, optimized analogues that retain the core scaffold.

| Virtual Screening & Molecular Docking | Predict binding affinity and mode of interaction with biological targets. nih.gov | Identify high-potential derivatives and elucidate mechanisms of action. |

Advancements in Stereoselective Synthesis of Chiral Analogues

The introduction of chiral centers into the this compound structure opens a new dimension for optimizing its therapeutic properties. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the development of efficient stereoselective synthetic methods is crucial for producing single-enantiomer derivatives.

Modern synthetic chemistry provides a toolkit for achieving high levels of stereocontrol. Asymmetric catalysis, employing chiral catalysts or reagents, can facilitate the enantioselective synthesis of key intermediates or the final molecule. For instance, methods for the stereoselective synthesis of chiral amines or carboxylic acids could be adapted to produce enantiomerically pure building blocks for analogues of this compound.

Recent advancements focus on creating new chiral ligands and organocatalysts that can enable these transformations with high efficiency and selectivity. nih.gov The ability to synthesize specific stereoisomers will allow for a more precise investigation of the structure-activity relationship, potentially leading to the discovery of analogues with increased potency and a reduction in off-target effects. This targeted approach is essential for developing safer and more effective therapeutic agents based on this scaffold.

Development of Multi-Target Directed Ligands Incorporating the Scaffold

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases such as Alzheimer's, cancer, and certain inflammatory disorders. nih.govresearchgate.net This has led to the rise of the multi-target-directed ligand (MTDL) strategy, which aims to design single molecules capable of modulating multiple biological targets simultaneously. nih.govnih.gov

The this compound scaffold is an attractive candidate for incorporation into MTDL design. researchgate.net By strategically combining this core with other known pharmacophores, researchers can create hybrid molecules with a synergistic biological effect. For example, in the context of Alzheimer's disease, the scaffold could be linked to a moiety known to inhibit cholinesterase or prevent beta-amyloid aggregation. nih.govnih.gov This would result in a single compound that addresses multiple pathological pathways of the disease. nih.govnih.gov

The design of MTDLs requires a deep understanding of the structural requirements for activity at each target. Computational modeling and structure-based design are invaluable tools in this process, helping to optimize the linker and the orientation of the different pharmacophoric units to ensure balanced activity. nih.gov The development of MTDLs based on the this compound scaffold represents a sophisticated and promising approach to creating next-generation therapeutics for complex diseases.

Table of Compounds

Compound Name
This compound
IL-1 beta
TNF-alpha
6-methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide

Q & A

Q. What are the recommended synthetic routes for N-[(6-Methoxypyridin-3-yl)methyl]acetamide?

Methodological Answer: A plausible synthesis involves alkylation of 6-methoxypyridin-3-ylmethanol with a bromoacetamide derivative under basic conditions. For example, reacting (6-methoxypyridin-3-yl)methanol (see precursor in ) with bromoacetamide in the presence of a base like K₂CO₃ in DMF at 60–80°C. Monitoring via TLC and purification by column chromatography yields the target compound. Alternative routes may use coupling agents (e.g., EDC/NHS) for amide bond formation, as seen in related acetamide syntheses .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR, focusing on methoxy (δ ~3.8–4.0 ppm) and acetamide (δ ~2.0–2.2 ppm) signals.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar acetamides (e.g., dihedral angles between pyridine and acetamide groups averaging 78–85° ).
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+).

Q. How should researchers handle this compound safely?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (no specific LD50 data, but analogous acetamides show moderate toxicity ).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the compound’s physicochemical properties?

Methodological Answer: Substituent effects can be systematically studied using analogs (e.g., 6-bromo or 3-hydroxy derivatives ):

  • Electron-Withdrawing Groups (e.g., Br) : Increase polarity, raising solubility in polar solvents (e.g., DMSO).
  • Methoxy vs. Hydroxy : Methoxy groups enhance lipophilicity (logP ↑), while hydroxy groups facilitate hydrogen bonding (aqueous solubility ↑). Computational tools like COSMO-RS predict these trends .

Q. What intermolecular interactions stabilize the crystal structure of related acetamides?

Methodological Answer: X-ray studies of analogs reveal:

  • N–H⋯O Hydrogen Bonds : Between acetamide NH and pyridine/methoxy oxygen (bond lengths ~2.8–3.0 Å) ).
  • C–H⋯π Interactions : Between pyridine rings and adjacent aromatic systems (contributing to lattice energy).
  • Dihedral Angles : Pyridine-acetamide dihedrals (78–85°) impact molecular planarity and packing efficiency .

Q. What mechanistic insights exist for this compound in biological systems?

Methodological Answer: While direct data are limited, the structurally related compound EMPA (containing this moiety) acts as an OX2 receptor antagonist. Key methodologies include:

  • In Vitro Binding Assays : Radioligand competition studies (e.g., 3^3H-EMPA displacement in receptor-rich tissues ).
  • In Vivo Sleep Studies : Rodent models showing dose-dependent REM sleep modulation via OX2 blockade.
  • SAR Analysis : Modifying the methoxy or acetamide group alters receptor affinity (IC50 shifts by 10–100 nM ).

Q. How can computational models predict the metabolic fate of this compound?

Methodological Answer:

  • Phase I Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify likely oxidation sites (e.g., methoxy demethylation or acetamide hydrolysis).
  • Docking Studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize lab-synthesized metabolites for LC-MS/MS validation .

Q. How do researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Replication : Ensure consistent purity (>95% by HPLC) and solvent systems (e.g., DMSO vs. saline).
  • Orthogonal Assays : Cross-validate receptor binding (SPR) with functional assays (cAMP inhibition).
  • Structural Confirmation : Re-examine crystal structures to rule out polymorphic forms affecting activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methoxypyridin-3-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(6-methoxypyridin-3-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.